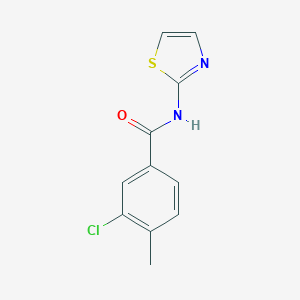![molecular formula C17H15ClN2O3S B251748 Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate](/img/structure/B251748.png)
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, also known as MCCB, is a chemical compound that has been widely studied for its potential use in various scientific research applications. MCCB belongs to the class of thioamide compounds and has been found to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways in the body. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation, and also inhibit the NF-κB pathway, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of biochemical and physiological effects, including its ability to inhibit inflammation, reduce oxidative stress, and induce apoptosis in cancer cells. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can improve insulin sensitivity and reduce blood glucose levels in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate in lab experiments is its ability to inhibit inflammation and reduce oxidative stress, which can be useful in studying various diseases. However, one of the limitations of using Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate is its potential toxicity, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate, including its use as a potential drug candidate for various diseases. Further studies are needed to fully understand the mechanism of action of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and its potential side effects. Additionally, studies are needed to optimize the synthesis method of Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate and improve its yield and purity.
Métodos De Síntesis
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can be synthesized using various methods, including the reaction of 4-chlorobenzoyl chloride with potassium thiocyanate, followed by the reaction with methyl 4-aminobenzoate. Another method involves the reaction of 4-chlorobenzoyl isothiocyanate with methyl 4-aminobenzoate. These methods have been extensively studied and optimized for their efficiency and yield.
Aplicaciones Científicas De Investigación
Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been found to have a range of applications in scientific research, including its use as a potential drug candidate for various diseases. Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate has been shown to have anti-inflammatory, anti-cancer, and anti-bacterial properties. Studies have also shown that Methyl 4-({[(4-chlorophenyl)acetyl]carbamothioyl}amino)benzoate can inhibit the growth of cancer cells and induce apoptosis in cancer cells.
Propiedades
Fórmula molecular |
C17H15ClN2O3S |
|---|---|
Peso molecular |
362.8 g/mol |
Nombre IUPAC |
methyl 4-[[2-(4-chlorophenyl)acetyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15ClN2O3S/c1-23-16(22)12-4-8-14(9-5-12)19-17(24)20-15(21)10-11-2-6-13(18)7-3-11/h2-9H,10H2,1H3,(H2,19,20,21,24) |
Clave InChI |
LCKFJCKTZWKXSL-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N'-(2-fluorobenzoyl)-N-[2-(trifluoromethyl)phenyl]carbamimidothioic acid](/img/structure/B251675.png)
![N-[4-({[(3,5-dimethoxybenzoyl)amino]carbothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B251676.png)
![N-[(3,4-dimethylphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B251677.png)
![Methyl 4-cyano-5-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B251679.png)
![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-furamide](/img/structure/B251681.png)
![N-[(6-methyl-2-phenyl-2H-benzotriazol-5-yl)carbamothioyl]-2-phenylacetamide](/img/structure/B251683.png)
![N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-N'-(3-propoxybenzoyl)thiourea](/img/structure/B251684.png)
![N-(2-methoxy-4-{[(4-methoxyphenoxy)acetyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B251685.png)

![5-bromo-2-methoxy-N-(2-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251691.png)